Methyl 2,3-dimethylhexadec-2-enoate
Description
Methyl 2,3-dimethylhexadec-2-enoate is a methyl ester characterized by a 16-carbon backbone with a double bond at the C2 position and methyl substituents at C2 and C2. This structure confers unique physicochemical properties, such as reduced crystallinity compared to saturated analogs and increased hydrophobicity due to branching and unsaturation.
Properties
CAS No. |
57289-46-0 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
methyl 2,3-dimethylhexadec-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18(3)19(20)21-4/h5-16H2,1-4H3 |
InChI Key |
SZDCOGHMRNFKEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=C(C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dimethylhexadec-2-enoate typically involves the esterification of 2,3-dimethylhexadec-2-enoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2,3-dimethylhexadec-2-enoate can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to the corresponding saturated ester, Methyl 2,3-dimethylhexadecanoate, using hydrogenation catalysts such as palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Methyl 2,3-dimethylhexadecanoate.
Substitution: Corresponding substituted esters.
Scientific Research Applications
Chemistry: Methyl 2,3-dimethylhexadec-2-enoate is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it valuable in the study of esterification and other organic reactions.
Biology: In biological research, this compound can be used to study lipid metabolism and the role of esters in biological systems. It may also serve as a model compound for studying the behavior of long-chain esters in biological membranes.
Medicine: While specific medical applications of this compound are limited, its derivatives may have potential in drug development, particularly in the design of lipid-based drug delivery systems.
Industry: In the industrial sector, this compound is used in the formulation of fragrances, flavors, and as an intermediate in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of Methyl 2,3-dimethylhexadec-2-enoate involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of new compounds. In biological systems, it may interact with lipid membranes, influencing their fluidity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Sandaracopimaric Acid Methyl Ester (Compound 4 in ) Structure: A diterpene-derived methyl ester with a fused tricyclic framework, contrasting with the linear, unsaturated backbone of Methyl 2,3-dimethylhexadec-2-enoate. Properties: Higher molecular weight (~316 g/mol) and rigidity due to the tricyclic structure, leading to higher melting points and lower volatility compared to the less complex this compound .
Methyl Salicylate (Table 3 in ) Structure: Aromatic methyl ester with a hydroxyl group ortho to the ester moiety. Properties: Lower molecular weight (152 g/mol) and higher polarity due to the aromatic ring, resulting in greater water solubility (1.2 g/L at 20°C) compared to the hydrophobic, branched this compound .
Z-Communic Acid Methyl Ester (Compound 9 in ) Structure: Labdane-type diterpene methyl ester with conjugated double bonds. Properties: Exhibits higher thermal stability and distinct gas chromatography (GC) retention times due to its cyclic diterpene framework, unlike the linear structure of this compound .
Physical and Chemical Properties (Hypothetical Comparison)
*Estimated based on structural analogs due to lack of direct data.
Functional Group Reactivity
- Ester Hydrolysis: this compound’s branched structure may slow alkaline hydrolysis compared to methyl salicylate, which undergoes rapid hydrolysis due to aromatic stabilization of intermediates .
- Oxidation: The C2 double bond in this compound is susceptible to oxidation, a property shared with labdane-type esters like Z-communic acid methyl ester but absent in fully saturated analogs .
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